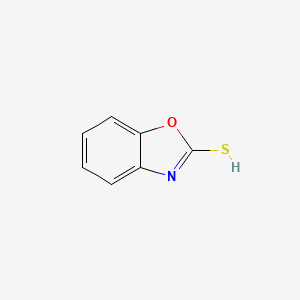

1,3-benzoxazole-2-thiol

Description

Propriétés

IUPAC Name |

1,3-benzoxazole-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFWJIBUZQARMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(O2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Procedure

The most widely documented method involves cyclocondensation of o-aminophenol with carbon disulfide (CS₂) under basic conditions. In a typical protocol:

Key Optimization Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–70°C | Maximizes cyclization |

| Molar Ratio (CS₂:KOH) | 1:1 | Prevents over-sulfidation |

| Acidification pH | 6.5–7.0 | Ensures product stability |

Reported yields range from 57–65% after recrystallization in ethanol.

Characterization Data

-

IR Spectroscopy : SH stretch at 2,359 cm⁻¹ , C–N (aromatic) at 1,276 cm⁻¹ .

-

¹H NMR (CDCl₃) : Singlet at δ 11.38 ppm (SH proton), aromatic protons at δ 6.8–7.5 ppm .

Novel Industrial-Scale Synthesis via Glycolaldehyde Derivatives

Patent-Based Methodology (WO2003006442A1)

A patented approach utilizes glycolaldehyde dimer or glycolaldehyde diethylacetal with thiocyanates in polar solvents:

Advantages Over Conventional Methods:

Reaction Conditions and Solvent Effects

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Acetonitrile | 4 | 78 |

| Isopropanol | 4 | 72 |

Structural and Thermodynamic Validation

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Benzoxazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include disulfides, amines, and substituted benzoxazole derivatives .

Applications De Recherche Scientifique

1,3-Benzoxazole-2-thiol has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing various heterocyclic compounds.

Biology: Exhibits antimicrobial, antifungal, and anticancer activities.

Medicine: Investigated for its potential use in developing new drugs for treating infections and cancer.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1,3-benzoxazole-2-thiol involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as DNA topoisomerases, protein kinases, and histone deacetylases, which are involved in cancer cell proliferation and survival . The thiol group can also form covalent bonds with target proteins, leading to their inactivation .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituted Derivatives

Key derivatives of 1,3-benzoxazole-2-thiol include halogenated and alkyl-substituted variants. These substitutions alter electronic properties, reactivity, and biological activity:

Key Structural Insights :

- Halogenation (e.g., Cl substitution) increases molecular weight and electronegativity, enhancing interactions with biological targets (e.g., enzyme active sites) .

- Alkyl groups (e.g., CH₃) improve lipophilicity, affecting membrane permeability .

- Bulkier substituents (e.g., morpholine) introduce steric effects, altering binding specificity .

Physicochemical Properties

| Property | This compound | 5,7-Dichloro Derivative | 6-Methyl Derivative |

|---|---|---|---|

| LogP | 2.116 | ~3.0 (estimated) | ~2.5 |

| Water Solubility | 5 g/L (20°C) | <1 g/L | <1 g/L |

| Melting Point | 192–198°C | 210–215°C | 180–185°C |

| Thermal Stability | Stable up to 360°C | Decomposes at ~300°C | Stable up to 250°C |

Trends : Halogenation reduces water solubility and increases thermal stability, while alkylation moderately enhances lipophilicity .

Q & A

Q. What are the common synthetic routes for preparing 1,3-benzoxazole-2-thiol and its derivatives?

The synthesis typically involves cyclization of 2-aminophenol derivatives with carbon disulfide under basic conditions. For example, this compound derivatives can be synthesized by reacting 2-amino-4-chloro-5-nitrophenol with carbon disulfide in the presence of potassium hydroxide, followed by cyclization . Methanol is often used as a solvent, and reaction parameters like temperature, base concentration, and reaction time are optimized to improve yield and purity. Structural variations (e.g., chloro, nitro substituents) are introduced by modifying the starting phenol derivatives .

Q. What analytical techniques are critical for characterizing this compound derivatives?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and purity (e.g., H NMR for aromatic protons, C NMR for carbonyl/thiol groups) .

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .

- X-ray Crystallography : For resolving crystal structures and verifying bond geometries. SHELX programs are widely used for refinement, particularly for small-molecule structures .

- High-Performance Liquid Chromatography (HPLC) : To assess purity and quantify reaction yields .

Q. How are the antimicrobial and antitumor activities of this compound derivatives preliminarily evaluated?

- Antimicrobial Assays : Broth microdilution or disk diffusion methods are used to determine minimum inhibitory concentrations (MICs) against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans) .

- Antitumor Screening : Cytotoxicity is assessed via MTT or SRB assays against cancer cell lines (e.g., glioma, breast cancer). IC values are calculated to compare potency with standard chemotherapeutics like cisplatin .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

SAR strategies include:

- Substituent Tuning : Introducing electron-withdrawing groups (e.g., nitro, sulfonyl) at specific positions enhances antitumor activity by increasing electrophilicity and DNA intercalation potential. For example, 5-(ethylsulfonyl)-1,3-benzoxazole-2-thiol shows selective cytotoxicity against glioma cells (IC ~5 µM) .

- Metal Coordination : Complexation with transition metals (e.g., Cu, Zn) improves stability and bioactivity. Ligands like 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide form stable metal complexes with enhanced cytotoxicity (e.g., 70–80% inhibition at 100 µg/mL) .

- Hybrid Molecules : Conjugation with pharmacophores (e.g., morpholine, thiazepane) broadens biological targets, such as protease inhibition or antioxidant activity .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies in IC values or MICs often arise from:

- Cell Line Variability : Differences in cancer cell line sensitivity (e.g., HeLa vs. MCF-7) .

- Assay Conditions : Variations in incubation time, serum concentration, or solvent (DMSO vs. PBS) .

- Structural Isomerism : Undetected regioisomers or tautomers (e.g., thione vs. thiol forms) can skew results. X-ray crystallography and computational docking (e.g., AutoDock Vina) help validate binding modes .

Q. What computational methods are employed to predict and refine the biological interactions of this compound derivatives?

- Molecular Docking : Used to predict binding affinities with targets like carbonic anhydrase IX or topoisomerase II. For example, benzoxazole-thiol derivatives exhibit a novel binding mode to carbonic anhydrase via zinc coordination .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over time, identifying critical residues for interaction .

Q. How are crystal structure anomalies resolved during X-ray refinement for benzoxazole derivatives?

- SHELX Suite : SHELXL refines disordered solvent molecules or twinned crystals using constraints (e.g., DFIX, ISOR) .

- Twinned Data Handling : For high-resolution macromolecular data, SHELXPRO interfaces with scaling programs (e.g., SCALA) to manage intensity overlaps .

- Validation Tools : Programs like PLATON check for missed symmetry or incorrect space group assignments .

Methodological Challenges and Future Directions

- Toxicity Profiling : Develop zebrafish or murine models to evaluate in vivo toxicity and therapeutic indices of lead compounds .

- High-Throughput Synthesis : Implement flow chemistry to accelerate derivative synthesis and SAR exploration .

- Multi-Target Drug Design : Integrate proteomics (e.g., phage display) to identify off-target interactions and reduce side effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.